Magnesium dimethyl dicarbonate

Description

Historical Context of Magnesium-Based Organometallic and Carbonate Chemistry

The history of magnesium chemistry is rich and foundational to modern inorganic and organic chemistry. The story begins long before the isolation of the element itself. For centuries, compounds like magnesium carbonate (magnesia alba) were known but often confused with other alkaline earths like lime (calcium carbonate). sigmaaldrich.comwikipedia.org A pivotal moment came in 1755 when Scottish chemist Joseph Black systematically studied magnesium carbonate, demonstrating that upon heating, it released carbon dioxide ("fixed air") to yield magnesia (magnesium oxide), and that it formed a soluble sulfate, unlike lime. researchgate.netacs.org This work established magnesium carbonate as the carbonate of a new, distinct element. sigmaaldrich.comacs.org The isolation of elemental magnesium was later achieved by Sir Humphry Davy in 1808 through electrolysis, and purer forms were prepared by the French chemist Antoine-Alexandre-Brutus Bussy in 1828. wikipedia.orgresearchgate.netacs.org

The organometallic branch of magnesium chemistry underwent a revolutionary development around 1900 with the work of French chemist Victor Grignard. chembk.comchemicalbook.com His discovery of organomagnesium halides (RMgX), now universally known as Grignard reagents, provided an exceptionally powerful and versatile method for forming carbon-carbon bonds. lookchem.comrsc.org This breakthrough, which earned Grignard the Nobel Prize in Chemistry in 1912, transformed synthetic organic chemistry and established organomagnesium compounds as indispensable tools in both academic and industrial laboratories. chembk.comscispace.com

Nomenclature and Chemical Identity Challenges

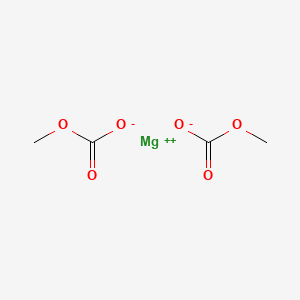

The identity of "Magnesium dimethyl dicarbonate" is fraught with ambiguity, stemming from its name and its relationship to similar chemical structures. The IUPAC name associated with CAS number 14171-36-9 is magnesium bis(methyl carbonate). ontosight.aichemicalbook.com

Magnesium dimethyl dicarbonate (B1257347) must be clearly distinguished from dimethylmagnesium. Dimethylmagnesium is a classic organometallic compound where two methyl groups are directly bonded to a magnesium atom. It is a highly reactive, pyrophoric compound used in organometallic synthesis. chembk.comaksci.com

| Feature | This compound | Dimethylmagnesium |

|---|---|---|

| CAS Number | 14171-36-9 ontosight.ai | 2999-74-8 chembk.comaksci.com |

| Molecular Formula | C₄H₆MgO₆ ontosight.aichemicalbook.com | C₂H₆Mg |

| Structure | Magnesium salt of methyl carbonic acid: Mg(OCOOCH₃)₂ | Polymeric structure with bridging methyl groups: (Mg(CH₃)₂)n aksci.com |

| Bonding | Ionic bond between Mg²⁺ and two methyl carbonate anions [CH₃OCO₂]⁻ | Covalent Mg-C bonds |

| Chemical Class | Inorganic salt of a carbonic acid monoester | Organometallic compound (Grignard-type reagent) |

It is also critical to differentiate this compound from Dimethyl dicarbonate (DMDC). DMDC is an organic compound used extensively as a cold sterilant and preservative in the beverage industry, known by the E number E242. It is a reactive molecule that functions by inactivating microbial enzymes before hydrolyzing into methanol (B129727) and carbon dioxide.

| Feature | This compound | Dimethyl Dicarbonate (DMDC) |

|---|---|---|

| CAS Number | 14171-36-9 ontosight.ai | 4525-33-1 |

| Molecular Formula | C₄H₆MgO₆ ontosight.aichemicalbook.com | C₄H₆O₅ |

| Structure | Magnesium salt: Mg²⁺(CH₃OCO₂⁻)₂ | Organic pyrocarbonate: CH₃OC(O)OC(O)OCH₃ |

| Chemical Class | Magnesium salt | Organic dicarbonate / pyrocarbonate |

| Primary Use | Reagent in chemical synthesis | Antimicrobial agent and beverage preservative guidechem.com |

The most significant ambiguity arises from the chemical formula. While chemical databases consistently assign the molecular formula C₄H₆MgO₆ to CAS number 14171-36-9, representing magnesium bis(methyl carbonate), the name "this compound" is sometimes associated with the incorrect formula CH₃MgCO₃. ontosight.aichemicalbook.com

This confusion is compounded by the existence of a well-known but distinct reagent, Magnesium methyl carbonate , often referred to as Stile's reagent . Stile's reagent has the CAS number 4861-79-4 and a formula often represented as CH₃OMgOCO₂CH₃. sigmaaldrich.comchemicalbook.com This reagent is prepared by reacting magnesium methoxide (B1231860) with carbon dioxide and is a powerful carboxylating agent. chemicalbook.com The formula CH₃MgCO₃ appears to be an erroneous simplification and is often confused with the structure of Stile's reagent. The correct formula for the compound with CAS 14171-36-9 is C₄H₆MgO₆, indicating a 1:2 ratio of magnesium to methyl carbonate ions. ontosight.aichemicalbook.com

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, the CAS Registry Number, to every distinct chemical substance. For the chemical entity defined by the structure of magnesium bis(methyl carbonate), the CAS number is consistently and uniquely identified as 14171-36-9. ontosight.aiguidechem.com Variations in names such as "this compound" or "Carbonic acid, monomethyl ester, magnesium salt" all point to this same CAS number and, therefore, the same C₄H₆MgO₆ structure. ontosight.ai The different reagent known as Stile's reagent has its own unique identifier, 4861-79-4, confirming it is a separate chemical substance. sigmaaldrich.comlookchem.com

Significance in Contemporary Synthetic Organic Chemistry

There is limited specific information in scientific literature detailing the synthetic applications of this compound (CAS 14171-36-9) under that name. However, the significance of related magnesium carbonate species in organic synthesis is well-documented, particularly through the extensive use of Stile's reagent (Magnesium methyl carbonate, CAS 4861-79-4).

Stile's reagent is a highly valuable tool for the carboxylation of organic substrates. sigmaaldrich.comacs.org Its primary application is the α-carboxylation of compounds with active methylene (B1212753) groups, such as ketones, lactones, and nitroalkanes. sigmaaldrich.comresearchgate.netchemicalbook.com For example, it is used to convert ketones into β-keto acids, which are important intermediates in the synthesis of more complex molecules. Similarly, it effectively carboxylates γ-lactones at the alpha position, providing a pathway to synthesize α-methylene-γ-lactones, a structural motif found in many natural products. researchgate.netrsc.org The effectiveness of this reagent is often attributed to the ability of the magnesium ion to form a stable chelate with the resulting product, which drives the reaction to completion. researchgate.net

Given the structural similarity, it is plausible that magnesium bis(methyl carbonate) (CAS 14171-36-9) could exhibit similar reactivity, but specific research to confirm its utility as a carboxylating agent is not widely reported. The dominant reagent in this chemical space remains Stile's reagent.

Table of Mentioned Compounds

| Common Name / Systematic Name | CAS Registry Number | Molecular Formula |

|---|---|---|

| This compound / Magnesium bis(methyl carbonate) | 14171-36-9 | C₄H₆MgO₆ |

| Dimethylmagnesium | 2999-74-8 | (CH₃)₂Mg or C₂H₆Mg |

| Dimethyl Dicarbonate (DMDC) / Dimethyl pyrocarbonate | 4525-33-1 | C₄H₆O₅ |

| Magnesium Methyl Carbonate / Stile's Reagent / Methoxymagnesium methyl carbonate | 4861-79-4 | CH₃OMgOCO₂CH₃ or C₃H₆MgO₄ |

| Magnesium Carbonate / Magnesite | 546-93-0 | MgCO₃ |

| Magnesium Oxide / Magnesia | 1309-48-4 | MgO |

| Calcium Carbonate / Lime | 471-34-1 | CaCO₃ |

| Dimethyl Carbonate (DMC) | 616-38-6 | C₃H₆O₃ |

Structure

3D Structure of Parent

Properties

CAS No. |

14171-36-9 |

|---|---|

Molecular Formula |

C4H6MgO6 |

Molecular Weight |

174.39 g/mol |

IUPAC Name |

magnesium;methyl carbonate |

InChI |

InChI=1S/2C2H4O3.Mg/c2*1-5-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

InChI Key |

CHKVEDLTACTUAS-UHFFFAOYSA-L |

Canonical SMILES |

COC(=O)[O-].COC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Pathways

Direct Synthesis Routes

Direct synthesis methods typically involve the reaction of elemental magnesium or its derivatives with simple organic molecules. These routes are fundamental in organometallic chemistry for creating key precursors and target compounds.

A common method for preparing magnesium carbonate species involves the reaction of a methyl halide with carbon dioxide chembk.com. This process is effectively a carboxylation of a Grignard reagent. The synthesis is a two-step sequence:

Formation of Grignard Reagent : The process begins with the preparation of a methylmagnesium halide (a Grignard reagent) by reacting a methyl halide, such as methyl bromide or methyl iodide, with magnesium metal in a suitable anhydrous solvent like diethyl ether thieme-connect.de.

Carboxylation : The resulting Grignard reagent is then reacted with carbon dioxide. This step introduces the carbonate functionality, leading to the formation of a magnesium carboxylate compound chembk.com. The product obtained from the reaction can be subsequently purified through distillation chembk.com.

The synthesis of the essential Grignard reagent precursor is a direct reaction between magnesium metal and a methyl halide thieme-connect.de. In a typical laboratory preparation, magnesium turnings or ribbon are activated and then reacted with a methyl halide (e.g., methyl iodide or methyl bromide) in an anhydrous ether solvent thieme-connect.de. This exothermic reaction must be carefully controlled, often by cooling, to manage the rate of reagent formation chemicalbook.com. The resulting solution of methylmagnesium halide is a cornerstone reagent for numerous subsequent reactions, including the carboxylation described previously thieme-connect.de.

Indirect and Derived Synthesis Approaches

Indirect synthetic routes offer alternative pathways to organomagnesium compounds, often by leveraging the reactivity of other organometallic intermediates or by transforming one organometallic species into another.

Transmetallation is a common reaction in organometallic chemistry where an organic group is transferred from one metal to another. thieme-connect.de Organomagnesium reagents are frequently used in these reactions to create new organometallic compounds that may be difficult to synthesize directly thieme-connect.de. The general mechanism involves the reaction of a Grignard reagent (RMgX) with a metal halide (M-X'), resulting in a new organometallic species (R-M) and a magnesium salt (MgX₂). thieme-connect.de For example, an arylmagnesium reagent can be transmetalated with zinc chloride (ZnCl₂) before undergoing a copper- or palladium-catalyzed cross-coupling reaction uni-muenchen.de. This indirect approach is valuable for creating functionalized molecules, where the magnesium reagent acts as a critical intermediate for transferring the organic moiety to a different metal center for a specific catalytic cycle nih.gov.

An alternative, though less common, method for preparing certain organomagnesium compounds is the reaction of dimethylmercury (B1214916) with magnesium metal . This reaction directly yields dimethylmagnesium, ((CH₃)₂Mg), a related dialkylmagnesium compound, and elemental mercury . This synthetic route is often avoided due to the extreme toxicity and handling risks associated with dimethylmercury wikipedia.org.

Optimization of Reaction Conditions and Reagent Purity

The successful synthesis of organomagnesium reagents and their derivatives is highly dependent on meticulous control over reaction conditions and the purity of all materials used. The reactive nature of these compounds necessitates specific laboratory practices for optimal yield and safety.

Key parameters for optimization include:

Inert Atmosphere : Organomagnesium compounds are sensitive to air and moisture, requiring all reactions to be conducted under an inert atmosphere, such as dry nitrogen chemicalbook.com.

Anhydrous Solvents : The use of anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), is critical, as any water present will react with and destroy the organometallic reagent thieme-connect.de.

Reagent Quality : The purity of the starting materials is paramount. This includes using clean, dry magnesium ribbon or turnings and distilled reagents to prevent side reactions chemicalbook.comorgsyn.org.

Temperature Control : The formation of Grignard reagents is an exothermic process. The reaction temperature is often controlled by cooling to prevent side reactions and ensure a steady rate of formation chemicalbook.com.

Purification : After the reaction, purification of the product is necessary to remove byproducts and unreacted starting materials. Methods include distillation, filtration, and washing of the crude product chembk.comthieme-connect.de. For instance, a solution of methylmagnesium carbonate in dimethylformamide (DMF) was found to be stable for long periods after its synthesis was complete orgsyn.org.

The following table summarizes key reaction parameters derived from synthesis protocols for organomagnesium compounds.

| Parameter | Condition/Requirement | Rationale | Source(s) |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction of the organometallic compound with oxygen or moisture. | chemicalbook.com |

| Solvents | Anhydrous (e.g., Diethyl Ether, THF, DMF) | Water reacts with and destroys the Grignard reagent. | thieme-connect.dechemicalbook.com |

| Magnesium | Clean, dry ribbon or turnings | Ensures a clean reaction surface and prevents contamination. | chemicalbook.com |

| Temperature | Cooling often required | The initial Grignard formation is highly exothermic and requires control. | chemicalbook.com |

| Purification | Distillation, filtration, washing | To isolate the desired product from byproducts and unreacted materials. | chembk.comthieme-connect.de |

Solvent Selection and Anhydrous Conditions

The choice of solvent and the strict maintenance of anhydrous conditions are paramount for the successful synthesis of magnesium methyl carbonate.

Solvent Selection: Dimethylformamide (DMF) is the preferred solvent for the carbonation step. chemicalbook.com Magnesium methoxide (B1231860) is suspended in anhydrous DMF, and carbon dioxide is bubbled through this mixture. chemicalbook.com The resulting product, magnesium methyl carbonate, is typically stored and used as a solution in DMF. chemicalbook.com Methanol (B129727) is also used, primarily as a reactant to form magnesium methoxide, but it can also serve as a solvent environment for the reagent. The hygroscopic nature of the final compound necessitates a solvent that can be thoroughly dried and is compatible with the reactive nature of the organometallic reagent.

Anhydrous Conditions: The synthesis of magnesium methyl carbonate is highly sensitive to moisture. Anhydrous conditions must be maintained throughout the process to prevent the formation of undesired byproducts and to ensure the purity and reactivity of the final reagent. chemicalbook.com The reaction vessel is typically dried and flushed with nitrogen before use. chemicalbook.com Anhydrous reactants, including methanol and dimethylformamide, are essential. chemicalbook.com The presence of water can react with the magnesium methoxide intermediate or the final magnesium methyl carbonate product, leading to the formation of magnesium hydroxide (B78521) or magnesium carbonate, which would compromise the yield and purity of the desired reagent.

| Parameter | Specification | Rationale |

| Primary Solvent | Anhydrous Dimethylformamide (DMF) chemicalbook.com | Solubilizes the final product; suitable for in situ preparation and subsequent reactions. chemicalbook.com |

| Initial Reactant | Anhydrous Methanol chemicalbook.com | Reacts with magnesium to form the magnesium methoxide intermediate. chemicalbook.com |

| Atmosphere | Inert (e.g., Nitrogen) chemicalbook.com | Prevents side reactions with atmospheric moisture and oxygen. chemicalbook.com |

Temperature Control Protocols

Precise temperature control is critical during different stages of the synthesis of magnesium methyl carbonate to manage reaction rates, ensure safety, and maximize product purity.

Magnesium Methoxide Formation: The initial reaction between magnesium and anhydrous methanol is exothermic and produces flammable hydrogen gas. chemicalbook.com Therefore, this step requires careful temperature management, typically involving cooling the reaction mixture to control the rate of hydrogen evolution. chemicalbook.com

Carbonation Step: The subsequent carbonation of magnesium methoxide with CO₂ is also an exothermic process. chemicalbook.com It is generally carried out at a controlled temperature, for instance, between 25–30°C, by bubbling CO₂ into the vigorously stirred suspension. Maintaining this temperature range prevents potential side reactions and ensures the complete and efficient formation of the magnesium methyl carbonate complex.

Methanol Removal: After the carbonation is complete, a heating step is employed not for the formation of the product, but for its purification. The solution is heated to distill off any residual methanol from the reaction mixture. chemicalbook.com A common protocol involves heating the solution under a slow stream of CO₂ until the distilling liquid reaches a temperature of 140°C, which indicates that the methanol has been effectively removed. chemicalbook.com The final solution is then cooled to room temperature under an inert nitrogen atmosphere. chemicalbook.com

| Stage | Process | Temperature Protocol | Purpose |

| 1 | Magnesium + Methanol | Cooling applied chemicalbook.com | To control the exothermic reaction and the rate of H₂ evolution. chemicalbook.com |

| 2 | Carbonation with CO₂ | Maintained at 25–30°C | To manage the exothermic reaction and ensure efficient product formation. chemicalbook.com |

| 3 | Methanol Removal | Heated until distillate reaches 140°C chemicalbook.com | To purify the final solution by removing residual methanol. chemicalbook.com |

| 4 | Final Product | Cooled to room temperature chemicalbook.com | To safely handle and store the final reagent solution. chemicalbook.com |

Purification Techniques (e.g., Vacuum Distillation, Recrystallization)

The purification of magnesium methyl carbonate primarily focuses on removing unreacted starting materials and solvents, as the product is typically used as an in situ prepared solution rather than an isolated, crystalline solid. chemicalbook.com Therefore, techniques like recrystallization are not commonly described for this specific reagent.

Distillation: The most critical purification step mentioned in synthetic protocols is the removal of excess methanol after the carbonation process. chemicalbook.com This is achieved through distillation. chemicalbook.com In one detailed procedure, after the formation of magnesium methoxide, the bulk of the methanol is distilled off under reduced pressure until the mixture becomes a pasty, difficult-to-stir suspension. chemicalbook.com Following the carbonation in DMF, a final distillation is performed at atmospheric pressure, heating the solution to 140°C to drive off the remaining traces of methanol. chemicalbook.com

Vacuum Distillation: While standard distillation is used for methanol removal, vacuum distillation is a general technique employed for purifying thermally sensitive compounds or high-boiling point liquids. sciencemadness.org For instance, the purification of crude magnesium metal can be achieved via vacuum distillation to separate it from less volatile impurities. researchgate.netmdpi.com In the context of related carbonates, a patent for purifying dimethyl dicarbonate (B1257347) (a different compound) describes using vacuum distillation at 200 Pa and 30-35°C to collect the final product after washing and drying steps. chemicalbook.com However, for magnesium methyl carbonate itself, which is used in solution, the primary purification method documented is the distillation of volatile impurities like methanol rather than the distillation of the product itself. chemicalbook.com

There is no readily available research describing the recrystallization of magnesium methyl carbonate, likely due to its nature as a reagent prepared and used in solution and its hygroscopic properties. The focus remains on preparing a pure solution by ensuring complete reaction and removal of volatile reactants. chemicalbook.com

| Technique | Application in Synthesis | Conditions | Outcome |

| Distillation (Reduced Pressure) | Removal of bulk methanol after magnesium methoxide formation. chemicalbook.com | Reduced pressure is applied until the suspension becomes a thick paste. chemicalbook.com | A concentrated paste of magnesium methoxide ready for carbonation. chemicalbook.com |

| Distillation (Atmospheric) | Removal of residual methanol from the final DMF solution. chemicalbook.com | The solution is heated until the vapor temperature reaches 140°C. chemicalbook.com | A purified solution of magnesium methyl carbonate in DMF. chemicalbook.com |

Structural Characterization and Bonding Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are essential for confirming the structure, stoichiometry, and purity of chemical compounds. For magnesium dimethyl dicarbonate (B1257347), a combination of NMR, IR, and X-ray diffraction would be required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Stoichiometry and Impurity Detection

While specific ¹H and ¹³C NMR spectra for magnesium dimethyl dicarbonate are not readily found in the literature, it is noted that these techniques are standard for verifying the purity of related compounds like methoxymagnesium methyl carbonate (MMC) . For magnesium bis(methyl carbonate), one would anticipate specific chemical shifts for the methyl (–CH₃) protons and carbons. The integration of the proton signals would be crucial for confirming the stoichiometry of the methyl carbonate groups relative to any potential impurities or solvent molecules. In studies of other organic carbonates, ¹H and ¹³C NMR are routinely used to characterize the molecular structure rsc.org. For instance, in the analysis of products from reactions involving MMC, NMR is used to confirm the incorporation of the carbonate moiety researchgate.net. Without experimental data, the precise chemical shifts for this compound remain speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. For a compound like this compound, the IR spectrum would be dominated by vibrations of the carbonate group. In the closely related methoxymagnesium methyl carbonate, characteristic absorption bands are observed for the carbonyl (C=O) stretch at approximately 1650 cm⁻¹ and for C-O-Mg vibrations between 1050–1100 cm⁻¹ . Similarly, studies on various magnesium carbonate species show strong characteristic bands for the carbonate group, typically appearing in regions around 850-880 cm⁻¹ (bending vibrations) and 1420-1480 cm⁻¹ (asymmetric stretching) plos.orgresearchgate.net. It is expected that this compound would exhibit a strong carbonyl absorption and other characteristic peaks related to the C-O and Mg-O bonds.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Reference Context |

| Carbonyl (C=O) | ~1650 | Asymmetric Stretch | Based on Methoxymagnesium methyl carbonate |

| C-O | ~1050-1100 | Stretch | Associated with C-O-Mg vibrations |

| Carbonate (CO₃²⁻) | ~850-880 | Bending | General for magnesium carbonates plos.orgresearchgate.net |

| Carbonate (CO₃²⁻) | ~1420-1480 | Asymmetric Stretch | General for magnesium carbonates researchgate.net |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline compounds. For methoxymagnesium methyl carbonate, XRD is used to confirm its crystalline phase and to identify decomposition products such as magnesium carbonate (MgCO₃) . While a specific crystal structure for this compound has not been published, XRD patterns for various crystalline magnesium carbonates like magnesite are well-documented researchgate.net. A single-crystal X-ray diffraction study would be necessary to elucidate the precise bond lengths, bond angles, and coordination geometry of the magnesium ion in the solid state, revealing whether it exists as a monomer, dimer, or polymer.

Theoretical Models of Structure and Bonding

In the absence of complete experimental data, theoretical and computational methods can provide valuable insights into the structure and bonding of a molecule.

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the electronic structure of molecules. Such studies can provide information on molecular orbitals (HOMO and LUMO), charge distribution, and the nature of chemical bonds. For related systems, DFT calculations have been employed to study the solvation of Mg²⁺ ions by carbonate solvents, revealing how the interaction affects the HOMO and LUMO energy levels nih.gov. Natural Bond Orbital (NBO) analysis on other magnesium compounds has been used to understand the covalent character of Mg-Mg bonds epa.gov. A dedicated theoretical study on this compound would be needed to determine its electronic properties, such as the charge on the magnesium center and the nature of the bonding between the magnesium and the dimethyl dicarbonate ligands.

Computational Prediction of Molecular Geometry and Conformational Preferences

Computational chemistry allows for the prediction of molecular geometry and the relative energies of different conformations. Calculations for simple magnesium carbonate (MgCO₃) have been performed to determine its geometry nist.gov. For this compound, computational modeling could predict bond lengths and angles, the coordination number of the magnesium ion, and the preferred spatial arrangement of the methyl carbonate groups. Such calculations would be instrumental in understanding the molecule's stability and reactivity, especially in the absence of an experimentally determined crystal structure.

Polymeric and Aggregated Structures in Solution and Solid States

While specific experimental studies on the polymeric and aggregated structures of pure this compound are not extensively documented in publicly available literature, the behavior of analogous magnesium compounds, such as magnesium alkoxides, carboxylates, and organomagnesium reagents, provides a strong basis for predicting its structural characteristics. It is anticipated that this compound exhibits a propensity for aggregation, forming oligomeric or polymeric structures in both the solid state and in solution. This tendency is driven by the desire of the electropositive magnesium centers to expand their coordination spheres beyond the formal two-coordinate state, achieving more stable, typically four- or six-coordinate geometries.

In the solid state, it is plausible that this compound adopts a polymeric chain or network structure. This would be analogous to dimethylmagnesium, which features a polymeric chain with bridging methyl groups. nih.gov In the case of this compound, the dicarbonate ligands could act as bridging units, with the carbonyl oxygen atoms coordinating to adjacent magnesium centers. This would lead to the formation of extended one-, two-, or three-dimensional coordination polymers. The specific nature of this polymeric structure would be influenced by the steric bulk of the dimethyl dicarbonate ligands and the packing forces in the crystal lattice.

In solution, the extent of aggregation is expected to be highly dependent on the solvent and concentration. In non-coordinating or weakly coordinating solvents, this compound would likely exist as aggregated species to a significant degree. In contrast, strongly coordinating solvents would be expected to break down these aggregates by solvating the magnesium centers, leading to the formation of smaller oligomers or even monomeric species.

Table 1: Hypothetical Aggregation States of this compound in Various Solvents

| Solvent Type | Expected Predominant Species | Coordination at Mg Center |

| Non-coordinating (e.g., Toluene) | High-order polymers/aggregates | Bridging dicarbonate ligands |

| Weakly coordinating (e.g., Diethyl ether) | Oligomers (dimers, trimers) | Mixed bridging and terminal ligands |

| Strongly coordinating (e.g., Tetrahydrofuran (B95107), Dimethylformamide) | Monomers or low-order oligomers | Coordinated solvent molecules |

Note: This table presents hypothetical data based on the known behavior of related magnesium compounds, as specific experimental data for this compound is not available.

The coordination of solvent molecules to the magnesium centers plays a critical role in modulating the aggregation state of this compound. The solvent can compete with the dicarbonate ligands for coordination sites on the magnesium ion, influencing the equilibrium between monomeric, oligomeric, and polymeric forms. whiterose.ac.ukacs.org

In strongly Lewis-basic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), the solvent molecules can effectively solvate the magnesium ions, satisfying their coordination requirements and leading to the dissociation of larger aggregates. whiterose.ac.uk This results in the formation of monomeric or small oligomeric species where the magnesium center is coordinated by both dimethyl dicarbonate ligands and solvent molecules. For instance, in THF, one might expect the formation of species such as [Mg(O2COMe)2(THF)n], where 'n' would depend on the steric and electronic factors. The stability of such solvated complexes can be significant, and in some cases, they can be isolated and structurally characterized. The structures of magnesium-dicarboxylate complexes have been shown to be dependent on the solvent used, with water having a high affinity for the metal center compared to solvents like DMF. unnes.ac.id

Conversely, in non-polar or weakly coordinating solvents, the solvent molecules are less effective at competing with the bridging interactions of the dicarbonate ligands. whiterose.ac.uk In such environments, the system would favor the formation of higher-order aggregates to maximize the coordination number of the magnesium centers through ligand bridging. The Schlenk equilibrium, which describes the disproportionation of Grignard reagents, provides a classic example of how solvent can influence the speciation of magnesium compounds, with more strongly coordinating solvents favoring the formation of dialkylmagnesium species. whiterose.ac.uk A similar principle can be applied to this compound, where the solvent's donor ability will be a key determinant of its solution-state structure. More solvated magnesium species are generally more reactive due to their increased flexibility, which facilitates the structural reorganization required for chemical reactions. acs.org

The ligands surrounding the magnesium center in this compound are not static but are involved in dynamic exchange processes. These ligand exchange reactions are fundamental to the reactivity and solution behavior of the compound. The exchange can involve the dimethyl dicarbonate ligands themselves, as well as coordinated solvent molecules.

The rate of ligand exchange is influenced by several factors, including the nature of the ligands, the solvent, and the temperature. In the context of this compound, two primary types of ligand exchange can be envisioned:

Exchange of Dimethyl Dicarbonate Ligands: This process involves the exchange of a coordinated dicarbonate ligand with a free dicarbonate ligand from the solution or between different magnesium centers in an aggregate. This type of exchange is crucial for understanding redistribution reactions and the dynamic nature of polymeric aggregates.

Exchange of Solvent Ligands: In solutions containing coordinating solvents, the solvent molecules coordinated to the magnesium center can exchange with bulk solvent molecules. The rate of this exchange provides insight into the lability of the magnesium coordination sphere.

For Mg²⁺ ions in aqueous solution, water exchange occurs on the microsecond timescale via a dissociative or interchange-dissociative mechanism. rsc.org While the dimethyl dicarbonate ligand is different from water, this provides a general indication of the lability of ligands around magnesium. The exchange process for magnesium complexes is often suggested to proceed through a dissociative or interchange-dissociative mechanism, which involves an intermediate or transition state with a lower coordination number. rsc.org

Gas-phase studies on magnesium beta-diketonate complexes have demonstrated the prevalence of ligand exchange reactions, leading to the formation of mixed-ligand species. nih.gov This suggests that similar exchange processes are likely to occur for this compound in solution, contributing to a complex equilibrium of different species.

Table 2: Factors Influencing Ligand Exchange Dynamics in this compound

| Factor | Influence on Ligand Exchange Rate | Rationale |

| Solvent Donor Strength | Increases with stronger donors | Stronger donor solvents can more effectively stabilize the transition state of exchange. |

| Steric Hindrance | Increases with bulkier ligands/solvents | Steric crowding can promote dissociation of a ligand, facilitating exchange. |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the exchange process. |

| Concentration | Can influence the equilibrium position of aggregates | Higher concentrations may favor aggregated species, potentially altering exchange pathways. |

Note: This table is based on general principles of coordination chemistry and the behavior of related magnesium complexes, as specific kinetic data for this compound is not available.

Reactivity Profiles and Mechanistic Investigations

Role as a Grignard-like Reagent in Nucleophilic Additions

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles and strong bases. masterorganicchemistry.combyjus.com The polarity of the carbon-magnesium bond, with a partial negative charge on the carbon atom, dictates its ability to attack electrophilic centers, most notably the carbon atom of a carbonyl group. masterorganicchemistry.com These reactions are typically conducted in ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the Grignard reagent by forming a complex with the magnesium atom. byjus.comlibretexts.org

The fundamental reaction of a Grignard reagent with a carbonyl compound involves the nucleophilic addition of the carbanionic carbon to the electrophilic carbonyl carbon. libretexts.org The mechanism proceeds through the following key steps:

Lewis Acid-Base Complex Formation: The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating with the lone pair of electrons on the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The nucleophilic alkyl group of the Grignard reagent attacks the now more electrophilic carbonyl carbon. This step forms a new carbon-carbon bond and breaks the carbonyl π bond, pushing the electrons onto the oxygen atom. libretexts.orgutexas.edu

Formation of an Alkoxide Intermediate: The result of the nucleophilic attack is a tetrahedral magnesium alkoxide intermediate. utexas.edu

Protonation: Subsequent workup with a protic acid (such as H₃O⁺) protonates the alkoxide to yield the final alcohol product and a magnesium salt. libretexts.org

This sequence is a cornerstone of organic synthesis, allowing for the controlled construction of complex carbon skeletons.

The class of alcohol produced via Grignard addition is dependent on the starting carbonyl compound. libretexts.orglibretexts.org This predictability makes the Grignard reaction a highly valuable tool for targeted alcohol synthesis.

Primary (1°) Alcohols: Reaction with formaldehyde results in the formation of primary alcohols. libretexts.org

Secondary (2°) Alcohols: Aldehydes react with Grignard reagents to yield secondary alcohols. libretexts.orglibretexts.org

Tertiary (3°) Alcohols: Ketones undergo nucleophilic addition with Grignard reagents to produce tertiary alcohols. libretexts.orglibretexts.org

The table below summarizes the synthesis of different classes of alcohols using Grignard reagents.

Table 1: Synthesis of Alcohols using Grignard Reagents| Starting Carbonyl Compound | Grignard Reagent (R'-MgX) | Intermediate | Final Alcohol Product | Alcohol Class |

|---|---|---|---|---|

| Formaldehyde (CH₂O) | R'-MgX | R'CH₂OMgX | R'CH₂OH | Primary (1°) |

| Aldehyde (RCHO) | R'-MgX | RR'CHOMgX | RR'CHOH | Secondary (2°) |

| Ketone (RCOR) | R'-MgX | RR'₂COMgX | RR'₂COH | Tertiary (3°) |

While Grignard reagents readily react with aldehydes and ketones to form alcohols, their synthesis requires different strategies. The direct reaction of a Grignard reagent with an acid halide can be used to synthesize ketones. organicreactions.org However, the ketone product is also reactive towards the Grignard reagent, which can lead to the formation of a tertiary alcohol as a byproduct. To control this, less reactive organometallic reagents like organocadmium compounds are sometimes preferred for this transformation. organicreactions.org

Several other methods exist for the synthesis of aldehydes and ketones that serve as precursors for Grignard reactions:

Oxidation of Alcohols: Primary alcohols can be oxidized to aldehydes using reagents like pyridinium chlorochromate (PCC), while secondary alcohols are oxidized to ketones using various oxidants, including chromic acid or PCC. youtube.com

Ozonolysis of Alkenes: The oxidative cleavage of alkenes with ozone can yield aldehydes or ketones, depending on the structure of the alkene and the workup conditions. youtube.com

Friedel-Crafts Acylation: This reaction produces ketones by treating an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. youtube.com

Carboxylation Reactions and Mechanisms

Grignard reagents can react with carbon dioxide in a carboxylation reaction to form carboxylic acids. libretexts.org This process represents an important method for increasing the carbon chain length by one carbon and introducing a valuable functional group.

The mechanism of Grignard carboxylation is analogous to the reaction with other carbonyl compounds. The Grignard reagent attacks the electrophilic carbon of the carbon dioxide molecule. The reaction is typically performed by pouring the Grignard reagent solution over solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the solution. google.com

The reaction proceeds as follows:

Nucleophilic Attack: The carbanion from the Grignard reagent (R⁻) adds to the carbon atom of CO₂.

Formation of a Carboxylate Salt: This addition forms a magnesium carboxylate salt (RCO₂MgX).

Protonation: Acidic workup protonates the carboxylate salt to yield the final carboxylic acid (RCOOH). libretexts.orggoogle.com

Another important magnesium-based carboxylating agent is Methyl Magnesium Carbonate (MMC). thieme-connect.de MMC, often prepared in situ from magnesium methoxide (B1231860) and CO₂, is particularly useful for the carboxylation of compounds with active methylene (B1212753) groups, such as ketones and nitroalkanes. thieme-connect.dersc.org

Table 2: Comparison of Carboxylation Reagents

| Reagent | Substrate | Product | Key Features |

|---|---|---|---|

| Grignard Reagent (RMgX) + CO₂ | Alkyl/Aryl Halide (via Grignard formation) | Carboxylic Acid (RCOOH) | Extends carbon chain by one; forms a C-C bond. google.com |

| Methyl Magnesium Carbonate (MMC) | Active Methylene Compound (e.g., Ketone) | β-Keto Acid | Carboxylates at the α-position of a carbonyl group. thieme-connect.de |

The stereochemical outcome of carboxylation reactions involving Grignard reagents is a critical consideration when chiral centers are involved. If the alkyl group of the Grignard reagent contains a stereocenter, the stereochemistry is generally retained during the carboxylation reaction. This is because the C-Mg bond is not typically broken at the stereocenter during the reaction with carbon dioxide.

However, if the Grignard reagent is formed from a chiral halide, racemization can sometimes occur during the formation of the organomagnesium compound itself, particularly if the magnesium insertion is slow or proceeds through radical intermediates. The specific reaction conditions, including solvent and temperature, can influence the degree of stereochemical retention. For substrates where the chirality is adjacent to the reacting carbon, the stereochemical outcome can be influenced by steric factors, potentially leading to a mixture of diastereomers. Careful planning and control of reaction conditions are therefore essential to achieve desired stereochemical results in carboxylation reactions.

Reduction Reactions Mediated by Magnesium Dimethyl Dicarbonate (B1257347)

While magnesium metal is a well-established reducing agent, the role of magnesium dimethyl dicarbonate in reduction reactions is not its primary application. However, the broader context of organomagnesium chemistry suggests potential reducing capabilities. Organomagnesium compounds, such as Grignard reagents, can participate in reduction processes, and it is conceivable that under specific conditions, this compound could exhibit similar reactivity. The presence of the magnesium-oxygen bond and the potential for hydride transfer or single-electron transfer mechanisms could facilitate the reduction of certain functional groups.

Research into the reductive properties of this compound is not extensive. However, analogies can be drawn from the behavior of other magnesium alkoxides and carboxylates. For instance, the interaction of magnesium with carbon dioxide is a known combustion process where magnesium acts as a powerful reducing agent. While this is a more extreme example, it underscores the inherent reducing potential of magnesium compounds. Further investigation is required to fully elucidate the capacity of this compound to act as a reducing agent in organic synthesis.

Transmetallation and Exchange Reactions

Transmetallation, a fundamental process in organometallic chemistry, involves the transfer of an organic group from one metal to another. Magnesium-based reagents are frequently employed in such reactions to generate other organometallic compounds. For instance, transmetallation from magnesium-N-heterocyclic carbene (NHC) complexes is a convenient and high-yielding method for synthesizing transition-metal NHC complexes mdpi.com.

In the context of this compound, transmetallation could potentially be utilized to synthesize other metal methyl carbonates. The exchange of the magnesium cation for another metal center could proceed if thermodynamically favorable. The general scheme for such a reaction would be:

2 CH₃OMgOCO₂CH₃ + MX₂ → M(OCO₂CH₃)₂ + 2 Mg(OCH₃)X

The equilibrium of this reaction would be dictated by the relative Lewis acidity of the metal cations and the stability of the resulting salts. While specific studies on the transmetallation of this compound are not prevalent, the established utility of organomagnesium compounds in this area suggests that it is a plausible reaction pathway.

Reactivity with Halides and Formation of Organomagnesium Halides

This compound exhibits notable reactivity with organic halides, particularly in the context of activating methyl ketones for alkylation. In a process where methyl ketones are first converted to magnesium chelates of their β-carboxylated enolates using magnesium methyl carbonate, these intermediates readily undergo alkylation with ω-halo compounds acs.org. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing extended-chain derivatives.

The general order of reactivity for the halides in these alkylation reactions has been observed as α-halo compounds being more reactive than β-halo, which are in turn more reactive than γ-halo compounds. Furthermore, for β-halo esters, the iodide is more reactive than the bromide acs.org. Lower reaction temperatures generally favor the desired alkylation over competing elimination reactions acs.org.

It is important to note that this reactivity does not typically lead to the formation of traditional organomagnesium halides (Grignard reagents). Instead, the magnesium enolate intermediate reacts with the alkyl halide. The formation of Grignard reagents themselves involves the reaction of an organic halide with magnesium metal libretexts.orglibretexts.orgopenstax.org.

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not extensively documented in the literature. However, insights can be gained from studies of related magnesium compounds and carboxylation reactions.

The rate-limiting step in reactions involving Grignard reagents can sometimes be mass transfer, as observed in the reaction of cyclopentyl bromide with a rotating magnesium disk harvard.edu. For carboxylation reactions, the rate can be influenced by the diffusion of carbon dioxide.

| Reaction Type | Related System | Reported Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Thermal Decomposition | Magnesium Bicarbonate | 47.05 | researchgate.net |

| Precipitation | Magnesite | 85-89 | researchgate.net |

Equilibrium in reactions involving this compound is influenced by the stability of the products and reactants. In the alkylation of ketones, the formation of a stable magnesium chelate of the β-carboxylated enolate drives the initial carboxylation step acs.org. The subsequent alkylation is generally irreversible under the reaction conditions.

Thermodynamic models have been developed for magnesium carbonate systems, which are crucial for understanding phase behavior and mineral precipitation and dissolution mdpi.com. The thermal decomposition of magnesium carbonate to magnesium oxide and carbon dioxide is an endothermic process (ΔH = +118 kJ/mol) and is reversible, with the equilibrium being sensitive to the partial pressure of carbon dioxide wikipedia.org. The decomposition of hydrated magnesium carbonates involves multiple dehydration steps at specific temperatures wikipedia.org.

Advanced Applications in Organic Synthesis

Chemo-, Regio-, and Stereoselective Transformations

Synthesis of Complex Organic Molecules

The role of Magnesium dimethyl dicarbonate (B1257347) in the synthesis of complex organic molecules is not well-established in the scientific literature. Research into magnesium-mediated synthesis often centers on Grignard reagents or other organomagnesium compounds. Magnesium methyl carbonate has been used in the preparation of synthetic oleanane (B1240867) and ursane (B1242777) triterpenoids, which are inhibitors of nitric oxide production in mouse macrophages. chemdad.com It has also been used in the alkylation of methyl ketones to produce terminally substituted, extended-chain derivatives. acs.org These examples with a related compound suggest a potential utility for magnesium carbonates in building complex molecular architectures, though specific examples for Magnesium dimethyl dicarbonate are lacking.

Catalytic Roles and Mechanisms

While the direct catalytic roles of this compound are not extensively detailed, the function of magnesium compounds as catalyst precursors is a recognized area of study.

Precursor for Active Magnesium Oxide Catalysts

Magnesium carbonate, a related compound, serves as a precursor for the synthesis of active magnesium oxide (MgO) catalysts. nih.gov The thermal decomposition of magnesium carbonate yields MgO, a highly active heterogeneous basic catalyst. nih.gov The properties and catalytic activity of the resulting MgO can be influenced by the synthesis method of the precursor magnesium carbonate. nih.govrsc.org These MgO catalysts have shown high efficiency in reactions such as the synthesis of dimethyl carbonate (DMC) via transesterification of ethylene (B1197577) carbonate with methanol (B129727). nih.gov The structure-performance relationship indicates that catalysts derived from crystalline magnesium carbonate can promote higher yields of DMC. nih.gov

Applications in Combustion Processes

Magnesium and its compounds have known applications in combustion processes. The combustion of magnesium with carbonates, including magnesium carbonate, has been a subject of study. youtube.com These reactions are influenced by the thermal stability of the carbonate used. In the context of carbon dioxide separation, magnesium combustion in CO₂-N₂ mixtures has been investigated. wikipedia.org This process can significantly reduce the concentration of carbon dioxide, with the reaction leading to the formation of magnesium oxide and, in the presence of excess CO₂, magnesium carbonate can also be formed. wikipedia.org

Computational and Theoretical Chemistry

Prediction of Novel Reaction Systems

Due to the absence of specific computational studies on magnesium dimethyl dicarbonate (B1257347), the prediction of its novel reaction systems is currently not supported by detailed research findings. The following table outlines hypothetical areas of reactivity based on the general chemical nature of related magnesium compounds and dicarbonates, which would require dedicated computational investigation for validation.

| Predicted Reaction Type | Potential Reactants | Potential Products | Relevant Computational Methods |

| Nucleophilic Acyl Substitution | Amines, Alcohols, Thiols | Carbamates, Carbonates, Thiocarbonates | DFT, Ab Initio methods |

| Reaction with Organometallics | Grignard Reagents, Organolithium Compounds | Tertiary Alcohols, Ketones | QM/MM, DFT |

| Decarboxylation Reactions | Heat or Catalyst | Magnesium Carbonate, Dimethyl Ether | Transition State Theory, DFT |

| Insertion Reactions | Unsaturated Substrates (e.g., Alkenes, Alkynes) | Functionalized Carboxylates | Molecular Dynamics, DFT |

Table 1: Hypothetical Reaction Systems for Magnesium Dimethyl Dicarbonate Requiring Computational Investigation

Derivatives and Structural Analogs

Related Organomagnesium Compounds and Their Comparative Reactivity

Organomagnesium compounds are a cornerstone of organic synthesis, primarily due to their ability to form carbon-carbon bonds. wikipedia.org The reactivity of these compounds is heavily influenced by the polarity of the carbon-magnesium (C-Mg) bond. jove.com

Grignard Reagents (RMgX): Discovered by Victor Grignard, these are the most well-known organomagnesium compounds, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halide). libretexts.org They are highly reactive carbanion sources and strong bases, readily reacting with electrophiles such as aldehydes, ketones, and esters. libretexts.orglibretexts.org Their reactivity stems from the significant electronegativity difference between carbon and magnesium, which polarizes the C-Mg bond and imparts carbanionic character to the carbon atom. jove.com

Dialkylmagnesium Compounds (R₂Mg): These compounds are generally more reactive and less soluble in ether solvents compared to their Grignard counterparts. libretexts.org Their preparation often involves the reaction of a Grignard reagent with dioxane to precipitate the magnesium dihalide. libretexts.org

Magnesium Methyl Carbonate (MMC): Also known as Stile's reagent or methoxymagnesium methyl carbonate, this compound is not a classic Grignard reagent but is a vital magnesium-based reagent. krackeler.com Unlike Grignard reagents which are primarily alkylating or arylating agents, MMC's main role is as a carboxylating agent. It is particularly effective for the α-carboxylation of ketones, nitroalkanes, and lactones. krackeler.comchemicalbook.com The magnesium atom in MMC acts as a Lewis acid, coordinating with the substrate to facilitate the reaction. Its reactivity is more specialized and generally milder than that of Grignard reagents, offering different chemoselectivity. researchgate.net

| Compound Type | General Formula | Primary Reactivity | Key Applications |

|---|---|---|---|

| Grignard Reagents | RMgX | Nucleophilic Alkylation/Arylation, Strong Base | C-C bond formation with carbonyls, epoxides. libretexts.org |

| Dialkylmagnesium | R₂Mg | Stronger Nucleophile/Base than RMgX | Used when Grignard reagents are not reactive enough. |

| Magnesium Methyl Carbonate (MMC) | CH₃OMgOCO₂CH₃ | Carboxylation | α-carboxylation of ketones and other acidic protons. krackeler.comacs.org |

Magnesium Salts of Other Alkyl Carbonates

The primary example found in the literature that fits this category is Magnesium Methyl Carbonate (MMC). The synthesis of MMC involves the reaction of magnesium methoxide (B1231860) with carbon dioxide, typically in a solvent like dimethylformamide (DMF). chemicalbook.com This preparative method suggests that other magnesium salts of alkyl carbonates could be synthesized by using different magnesium alkoxides. For instance, using magnesium ethoxide would theoretically yield magnesium ethyl carbonate. These compounds would be expected to function similarly to MMC as carboxylating agents, although their reactivity and solubility might differ based on the alkyl chain's length and steric bulk.

Compounds with Similar Structural Motifs or Reactivity Profiles

Several classes of compounds share structural or functional similarities with magnesium dicarbonate (B1257347) derivatives.

Organolithium Compounds (RLi): Like organomagnesium compounds, organolithiums feature a highly polar carbon-metal bond, making them potent nucleophiles and very strong bases. jove.comlibretexts.org The C-Li bond is even more polar than the C-Mg bond, rendering organolithium reagents generally more reactive than their Grignard counterparts. jove.com

Other Metal Carbonates: Anhydrous magnesium carbonate (MgCO₃), known as magnesite, is an inorganic salt. atamanchemicals.comnih.gov Unlike the organometallic reagents discussed, it is not a source of carbanions. Its primary uses include the production of magnesium oxide and as a filler material. wikipedia.orgmeixi-mgo.com It reacts with acids to release carbon dioxide. wikipedia.org Other related minerals include hydrated forms like nesquehonite (MgCO₃·3H₂O) and hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O). wikipedia.orgnih.gov These structures feature magnesium coordinated to carbonate and hydroxide (B78521) ions or water molecules.

Dimethyl Dicarbonate (DMDC): This compound, with the formula (CH₃OCO)₂O, is an organic molecule, not a magnesium salt. sigmaaldrich.com It shares the presence of methyl carbonate groups. DMDC is known for its use as a microbial control agent in beverage production, acting as an electrophile, whereas magnesium-based reagents act as nucleophiles. sigmaaldrich.com Its synthesis involves the reaction of methyl chloroformate with an alkaline solution using a catalyst. google.com

Synthetic Utility of Related Magnesium Carbonate Complexes

The synthetic utility of magnesium carbonate complexes is best exemplified by Magnesium Methyl Carbonate (MMC). Its primary and most valuable application is in the carboxylation of organic molecules.

α-Carboxylation of Ketones and Esters: MMC is highly effective at introducing a carboxyl group at the α-position of ketones and esters. acs.org This reaction proceeds by forming a magnesium chelate of the β-carboxylated enolate, which upon acidic workup, yields the corresponding β-keto acid. acs.org This method is advantageous as it often avoids self-condensation side products that can occur with other methods. acs.org

Applications in Complex Synthesis: The carboxylation ability of MMC has been utilized in the synthesis of complex organic molecules. For example, it has been used to prepare synthetic oleanane (B1240867) and ursane (B1242777) triterpenoids, which are inhibitors of nitric oxide production in mouse macrophages. chemicalbook.com

The process typically involves:

Analytical Methodologies for Mechanistic and Purity Assessment

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is a cornerstone for assessing the purity of DMDC and for monitoring the progress of its synthesis or decomposition. Both gas and liquid chromatography are utilized, offering high resolution and sensitivity.

Gas Chromatography (GC): GC is a primary method for determining the purity of DMDC and quantifying impurities, most notably dimethyl carbonate (DMC). fao.orgresearchgate.net Capillary GC, equipped with a flame ionization detector (FID) or a thermal conductivity detector (TCD), provides excellent separation of volatile compounds. fao.orgresearchgate.net

For the analysis of DMDC, specific GC parameters are employed to ensure accurate and reproducible results. An "on-column" injection technique is often recommended to prevent the thermal decomposition of the analyte. fao.org The use of quartz needles for injection is also advised, as metal needles can catalyze the decomposition of DMDC. fao.org

Table 1: Typical Gas Chromatography (GC) Parameters for DMDC Analysis

| Parameter | Value |

|---|---|

| Column | 50 m SE-30 capillary (0.3 mm internal diameter) |

| Injector Temperature | Room Temperature (~25°C) |

| Detector Temperature | 200°C (FID) |

| Carrier Gas | Helium |

| Temperature Program | Initial: 30°C (5 min hold), Ramp: 40°C/min, Final: 120°C (5 min hold) |

| Internal Standard | Methylisobutylketone |

This table is interactive. You can sort and filter the data.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is another powerful tool for the analysis of DMDC. wikipedia.org This technique is particularly useful for analyzing DMDC in complex matrices, such as beverages.

Modern HPLC methods utilize columns with advanced stationary phases to achieve optimal separation. For mass spectrometry-compatible methods, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid.

Table 2: HPLC Parameters for DMDC Analysis

| Parameter | Value |

|---|---|

| Column | Newcrom R1 or Newcrom C18 |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) |

This table is interactive. You can sort and filter the data.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of DMDC and for elucidating its structure through fragmentation analysis. The molecular weight of DMDC is 134.09 g/mol . nih.gov

In a mass spectrometer, DMDC is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.

Given the structure of DMDC, which contains two carbonyl groups and ether linkages, fragmentation is expected to occur at these functional groups. Alpha-cleavage, a common fragmentation pathway for carbonyl compounds, would likely lead to the formation of characteristic acylium ions. youtube.com

Table 3: Predicted Mass Spectrometry Fragments of Dimethyl Dicarbonate (B1257347)

| Fragment Ion | m/z |

|---|---|

| [CH₃OCO]⁺ | 59 |

| [CH₃OCO₂]⁺ | 75 |

| [C₂H₃O₃]⁺ | 75 |

This table is interactive. You can sort and filter the data.

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable data on reaction kinetics, intermediates, and mechanisms without the need for sample extraction.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, particularly using techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Attenuated Total Reflection (ATR), is a powerful tool for monitoring the synthesis of carbonates. mdpi.comresearchgate.net For instance, the synthesis of dimethyl carbonate (DMC) from methanol (B129727) and carbon dioxide has been studied using in-situ DRIFTS. mdpi.com This technique allows for the observation of the formation of key intermediates, such as methoxy and formate species, on the catalyst surface. mdpi.com The appearance and evolution of the characteristic carbonyl stretching band of the dicarbonate can be monitored to track the progress of the reaction. mdpi.comatomfair.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is another highly effective method for real-time reaction monitoring. nih.govrptu.denih.gov It provides detailed structural information about reactants, intermediates, and products directly in the reaction mixture. LED-NMR, which integrates light sources into the NMR setup, has been used to monitor light-driven reactions, including the formation of dimethyl carbonate from other precursors. imperial.ac.uk This technique can track the disappearance of reactant signals and the appearance of product signals, providing quantitative data on reaction kinetics. nih.govjhu.edu

Future Research Directions and Open Questions

Development of Novel Synthetic Routes

The foundational challenge in the study of magnesium dimethyl dicarbonate (B1257347) is the absence of established, high-yield synthetic protocols. Future research must prioritize the development of viable and efficient synthetic routes. A primary avenue for investigation would be the reaction of a suitable Grignard reagent with a dimethyl dicarbonate precursor. Another approach could involve the direct insertion of activated magnesium metal into a relevant substrate. nih.gov Exploring variations of the methods used for other organomagnesium compounds, such as halogen-magnesium exchange reactions, could also prove fruitful. nih.gov

A key objective will be to develop methods that are both scalable and reproducible, potentially leveraging modern techniques like continuous flow synthesis, which has shown success in safely managing highly exothermic reactions typical in organometallic chemistry. nih.govresearchgate.netresearchgate.net

Table 1: Proposed Synthetic Pathways for Future Investigation

| Proposed Route | Precursors | Potential Catalyst/Conditions | Key Research Question |

|---|---|---|---|

| Grignard-based | Alkyl/Aryl Magnesium Halide, Dimethyl Dicarbonate | Anhydrous ether solvents (e.g., THF, Et2O), low temperature | Can the reaction be controlled to prevent side reactions and achieve high selectivity for the target compound? |

| Direct Carbonation | Magnesium Methoxide (B1231860), Methyl Chloroformate | Quaternary ammonium salt catalyst, biphasic system | Is it possible to form the dicarbonate structure directly, and what are the optimal reaction parameters (temperature, solvent)? |

| Mechanochemical Synthesis | Magnesium Metal, Dicarbonate Precursor | Ball milling, solvent-free or liquid-assisted grinding | Can a stable form of magnesium dimethyl dicarbonate be synthesized mechanochemically, avoiding the challenges of solvent-based methods? nih.gov |

Exploration of Undiscovered Reactivity Modes

With no documented reactivity profile, the chemical behavior of this compound is a complete unknown. Future research should systematically explore its potential as a reagent in organic synthesis. Drawing parallels from dimethyl carbonate (DMC) and dimethyl dicarbonate (DMDC), it is plausible that the magnesium counterpart could function as a methoxycarbonylating or methylating agent. atamanchemicals.comrsc.orgunicamp.br Its reactivity towards various nucleophiles, including amines, alcohols, and carbanions, needs to be thoroughly investigated.

A significant open question is how the presence of the magnesium cation influences the reactivity compared to standard dicarbonates. The magnesium could act as a Lewis acid, potentially activating substrates and leading to unique reactivity or selectivity. This chelation effect is a known driving force in reactions involving other magnesium reagents like magnesium methyl carbonate. researchgate.net

Advanced Computational Predictions for Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate this compound in silico before extensive lab work is undertaken. rsc.org Future computational studies are essential to predict its fundamental properties. These studies can provide insights into its molecular and electronic structure, stability, and vibrational frequencies. desy.deacs.org

DFT calculations could be employed to model potential reaction pathways, identify transition states, and calculate activation energies for its hypothetical reactions. rsc.org This would help rationalize its potential reactivity and guide the design of experiments. Furthermore, if the compound shows catalytic potential, computational screening could be used to design derivatives with enhanced activity or selectivity, a strategy that has been successfully applied in broader catalyst design.

Table 2: Key Parameters for Future DFT Investigation

| Property to Investigate | Computational Method | Expected Insight |

|---|---|---|

| Molecular Geometry & Stability | Geometry Optimization, Frequency Calculation | Prediction of the most stable structure(s) and confirmation of thermodynamic viability. |

| Electronic Structure | Natural Bond Orbital (NBO) Analysis, Hirshfeld Charge Analysis | Understanding of charge distribution, bond polarity, and the nature of the Mg-O bond. researchgate.netrsc.org |

| Reaction Mechanisms | Transition State Searching (e.g., QST3, Berny) | Elucidation of plausible pathways for hypothetical reactions (e.g., methoxycarbonylation) and their energy barriers. |

Sustainable Synthesis Approaches for this compound

Developing sustainable synthetic methods from the outset is a crucial goal for modern chemistry. Future research should focus on green approaches for producing this compound. One promising avenue is the utilization of carbon dioxide (CO2) as a direct C1 feedstock, which aligns with carbon capture and utilization (CCU) strategies. chemicalbook.comresearchgate.net Investigating the direct reaction of magnesium metal, methanol (B129727), and CO2 under various conditions could lead to an atom-economical and environmentally benign synthesis.

Other green chemistry principles to explore include the use of non-toxic, renewable solvents, or solvent-free reaction conditions, such as those found in mechanochemistry. nih.gov The development of catalytic routes that minimize waste and energy consumption will be paramount for any potential industrial application.

Expanding Applications in Green Chemistry

The potential applications of this compound in green chemistry are entirely unexplored. As a magnesium-based reagent, it is inherently more attractive than reagents based on heavier, more toxic metals. Future studies should investigate its utility as a green alternative to conventional reagents. For instance, if it proves to be an effective methoxycarbonylating agent, it could replace hazardous phosgene derivatives or methyl chloroformate. google.com

Its role as a potential catalyst should also be examined. Magnesium-containing catalysts have been investigated for various transformations, including the synthesis of dimethyl carbonate itself. acs.orgnih.govccspublishing.org.cn Research could explore whether this compound can catalyze reactions such as transesterification, carboxylation, or polymer synthesis, offering a low-cost and environmentally friendly catalytic system.

Elucidation of Complex Reaction Mechanisms under Diverse Conditions

A fundamental understanding of any new compound requires a thorough elucidation of its reaction mechanisms. Once viable reactions are discovered for this compound, future research must focus on understanding how they work. This involves a combination of experimental and computational approaches.

Kinetic studies can determine reaction orders, rate constants, and activation parameters. Spectroscopic monitoring of reactions (e.g., in situ IR or NMR) can help identify reactive intermediates. Investigating the effect of different solvents, temperatures, and additives will be crucial to understanding the stability and reactivity of the compound under diverse conditions. These experimental findings, when coupled with DFT modeling of reaction pathways, will provide a comprehensive mechanistic picture, enabling the optimization of reaction conditions and the expansion of the compound's synthetic utility.

Q & A

Q. What is the antimicrobial mechanism of dimethyl dicarbonate (DMDC) in liquid food matrices?

DMDC acts by reacting with nucleophilic groups (e.g., thiols, amines) in microbial enzymes and structural proteins, leading to irreversible inactivation. Its efficacy is pH-dependent, with optimal activity in acidic environments (e.g., fruit juices). Studies demonstrate its use in apple juice to inactivate E. coli O157:H7 at concentrations of 250–400 ppm, particularly when combined with mild heat (50–60°C) or high-pressure processing (HPP) .

Q. How do researchers standardize experimental protocols for testing DMDC efficacy against foodborne pathogens?

Key parameters include:

- Pathogen selection : Use of surrogate strains (e.g., E. coli O157:H7, Saccharomyces cerevisiae) in challenge studies.

- Dosage optimization : Titration of DMDC concentrations (100–600 ppm) in buffered vs. complex matrices (e.g., juice vs. wine).

- Incubation conditions : Monitoring contact time (5–30 minutes) and temperature (4–25°C) to achieve ≥5-log reduction .

Q. What analytical methods validate DMDC’s stability and decomposition in food systems?

High-performance liquid chromatography (HPLC) with UV detection is used to quantify residual DMDC, as it hydrolyzes into methanol and CO₂. Stability studies often include pH-adjusted models (pH 3.0–5.0) to mimic fruit-based products, with degradation rates calculated using first-order kinetics .

Advanced Research Questions

Q. How can synergistic effects between DMDC and non-thermal technologies (e.g., HPP, pulsed electric fields) be systematically evaluated?

Factorial experimental designs are critical:

- Variable isolation : Test individual and combined effects of pressure (100–600 MPa), DMDC concentration, and matrix composition.

- Response surface methodology (RSM) : Optimize parameters to minimize microbial load while preserving sensory attributes.

- Mechanistic analysis : Use fluorescence microscopy or flow cytometry to assess membrane integrity changes post-treatment .

Q. What strategies resolve contradictions in DMDC efficacy data across studies?

Discrepancies often arise from matrix complexity (e.g., polyphenol content in wine vs. juice) or microbial strain variability. Solutions include:

- Standardized inoculum preparation : Use of mid-log-phase cultures with consistent metabolic activity.

- Matrix normalization : Adjusting organic acid levels or dissolved solids to control for interference.

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in juices with pH <4.5) .

Q. How can DMDC application be optimized in fermented beverages without disrupting starter cultures?

- Timed application : Introduce DMDC pre-fermentation to inactivate wild yeast/bacteria, followed by inoculation with resistant starter strains (e.g., S. cerevisiae EC1118).

- Dosage calibration : Sub-inhibitory DMDC concentrations (50–100 ppm) paired with thermal pasteurization (60°C, 30s) to reduce microbial load without affecting fermentation kinetics .

Q. What advanced statistical models are suitable for predicting DMDC’s antimicrobial kinetics in heterogeneous food systems?

- Weibull model : Describes non-linear microbial inactivation curves under variable DMDC concentrations.

- Monte Carlo simulations : Account for uncertainty in pH, temperature, and organic matter interactions.

- Machine learning : Train algorithms on historical data to predict optimal DMDC doses for novel matrices .

Methodological Considerations

- Data presentation : Use tables to compare log reductions across treatments (Example):

| Matrix | DMDC (ppm) | Treatment | Log Reduction | Reference |

|---|---|---|---|---|

| Apple juice | 250 | HPP (400 MPa) | 5.2 | |

| Litchi juice | 400 | Mild heat (55°C) | 4.8 | |

| Citrus wine | 200 | DMDC + HPP | 6.1 |

- Contradiction analysis : Cross-reference inactivation data with matrix composition (e.g., tannins in wine may bind DMDC, reducing bioavailability) .

Key Research Gaps

- Interaction of DMDC with bioactive compounds (e.g., vitamins, antioxidants) during storage.

- Long-term stability of DMDC-derived byproducts (e.g., methanol) in low-acid beverages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.